molecular formula C12H9N3O3S B2467244 2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 851169-22-7

2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2467244
CAS No.: 851169-22-7
M. Wt: 275.28
InChI Key: YKRGBAKFZFYMQF-UHFFFAOYSA-N
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Description

“2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C12H9N3O3S . It has a molecular weight of 275.28 .


Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Antitumor Applications

  • The compound has been used to synthesize diverse heterocyclic derivatives with significant antitumor activities. These derivatives have shown high inhibitory effects in vitro against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Insecticidal Properties

  • Research has explored the synthesis of innovative heterocycles from this compound, assessing their insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Applications

  • The compound has been used to synthesize novel acyclic and heterocyclic dyes and their precursors with significant antimicrobial activity against various organisms. These dyes have potential applications in dyeing and textile finishing (Shams et al., 2011).

Synthesis of Diverse Heterocyclic Derivatives

  • There is significant research into synthesizing various heterocyclic compounds from this compound, leading to the production of pyrazole, thiazole, and thiadiazole derivatives (Dawood et al., 2011).

Antioxidant and Anti-inflammatory Properties

  • Novel derivatives of this compound have shown promising antioxidant and/or anti-inflammatory properties. This includes efficacy in DPPH radical scavenging and lipid peroxide inhibition (Koppireddi et al., 2013).

Optoelectronic Properties

  • Studies have also focused on the optoelectronic properties of thiazole-based polythiophenes, where this compound has been utilized (Camurlu & Guven, 2015).

Properties

IUPAC Name

2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c13-4-3-11(18)15-12-14-8(6-19-12)7-1-2-9(16)10(17)5-7/h1-2,5-6,16-17H,3H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRGBAKFZFYMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CC#N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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